molecular formula C13H12F3N3O3S B2948655 3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034277-57-9

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole

Número de catálogo: B2948655
Número CAS: 2034277-57-9
Peso molecular: 347.31
Clave InChI: LJEIATYKMORVGX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C13H12F3N3O3S and its molecular weight is 347.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Actividad Biológica

The compound 3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological properties, including its pharmacological potential and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

The compound features a 1,2,4-oxadiazole core linked to a pyrrolidine moiety that is further substituted with a trifluoromethylphenylsulfonyl group. This unique structure enhances its interaction with biological targets.

Biological Activity Overview

  • Antiparasitic Activity :
    • A study on oxadiazole derivatives demonstrated that certain compounds exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicated that the presence of the oxadiazole core is crucial for its antiplasmodial effects, with some derivatives showing IC50 values below 40 nM against drug-sensitive and multi-drug resistant strains .
  • Antimycobacterial Activity :
    • Research has highlighted the efficacy of oxadiazole derivatives against Mycobacterium tuberculosis. Compounds similar to this compound showed promising activity against monoresistant strains, suggesting potential for development in tuberculosis treatment .
  • Anticancer Activity :
    • Various studies have reported that oxadiazole derivatives possess anticancer properties. For instance, compounds were shown to inhibit cell proliferation in multiple cancer cell lines with IC50 values ranging from 20 to 92.4 µM across different tumor types . The structure of this compound may contribute similarly due to its bioactive scaffold.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Many oxadiazoles have been shown to inhibit key enzymes involved in cellular processes such as deacetylases and kinases .
  • Interaction with Biological Targets : The trifluoromethyl and sulfonyl groups enhance lipophilicity and electronic properties, facilitating better binding to biological targets.

Case Study 1: Antimalarial Screening

In a screening study involving various oxadiazole derivatives:

  • Three compounds were identified with significant antiplasmodial activity against P. falciparum strains.
  • The best-performing compound exhibited an IC50 of 0.50 µM against the multi-drug resistant line .

Case Study 2: Antitubercular Activity

A comparative analysis revealed that compounds similar to this compound showed:

  • Effective inhibition against M. tuberculosis with favorable pharmacokinetic profiles .

Data Table: Biological Activities of Oxadiazole Derivatives

Compound NameTarget PathogenIC50 (µM)Mechanism
Compound AP. falciparum<40Enzyme Inhibition
Compound BM. tuberculosis<10Cell Wall Disruption
Compound CCancer Cell Lines20 - 92.4Apoptosis Induction

Propiedades

IUPAC Name

3-[1-[3-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3O3S/c14-13(15,16)10-2-1-3-11(6-10)23(20,21)19-5-4-9(7-19)12-17-8-22-18-12/h1-3,6,8-9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEIATYKMORVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.